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These application notes provide a comprehensive overview of the surgical techniques for the
removal of MIRAgel scleral buckles. Due to long-term hydrolytic degradation and expansion,
these implants often necessitate removal years after their initial placement for retinal
detachment repair.[1][2][3][4][5] The following sections detail the rationale for removal,
preoperative considerations, various surgical protocols, and postoperative management.

Introduction and Rationale for Removal

The MIRAgel scleral buckle, a hydrogel implant introduced in the 1980s, was initially favored
for its soft and pliable nature.[6][7] However, long-term follow-up has revealed significant
complications due to the material's propensity to absorb fluid, expand, and fragment over time.
[11[2][3][4][5] This hydrolytic degradation can lead to a variety of clinical issues, making surgical
removal necessary. The median time from implantation to removal is typically between 7 and
15 years.[1][3][5]

Common indications for MIRAgel buckle removal include:

» Pain and Discomfort: Swelling of the implant can cause significant pain and a foreign body
sensation.[5]

o Extraocular Motility Disturbances: Expansion of the buckle can restrict the movement of
extraocular muscles, leading to diplopia (double vision).[1][3]
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e Globe Compression and Intrusion: In severe cases, the enlarged buckle can compress the
globe, leading to changes in refractive error or, in rare instances, intrude into the eye.[1][8]

o Extrusion and Exposure: The buckle may erode through the conjunctiva and become
exposed, increasing the risk of infection.[3][5][9][10]

» Orbital Mass Effect: The expanded MIRAgel can mimic an orbital tumor, causing proptosis
(bulging of the eye) and cosmetic deformities.[11][12][13]

« Infection and Inflammation: The degraded material can incite a chronic inflammatory
response and serve as a nidus for infection.[1][3][5]

Preoperative Evaluation

A thorough preoperative evaluation is crucial for successful surgical planning. This includes:

o Detailed Patient History: Elicit a history of the original retinal detachment surgery, including
the type of buckle used if known. Many patients may not recall the specific material used.[11]

 Clinical Examination: A comprehensive ophthalmic examination should be performed,
including visual acuity, intraocular pressure, and a dilated fundus exam to assess the status
of the retina. Slit-lamp examination can reveal conjunctival thinning or buckle exposure.
Ocular motility should be assessed to document any restrictions.

e Imaging:

o B-scan Ultrasonography: Useful for visualizing the buckle and its relationship to the sclera,
as well as for detecting any associated scleral thinning or intraocular extension.[11]

o Computed Tomography (CT) or Magnetic Resonance Imaging (MRI): Recommended in
cases of suspected orbital extension or to differentiate the expanded buckle from an orbital
tumor.[11][12]

Surgical Protocols

The primary challenge in MIRAgel buckle removal is the friable and fragmented nature of the
degraded hydrogel, which can make complete removal difficult.[2][3] Several technigques have
been developed to address this challenge.
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Protocol for Conventional Dissection and Piecemeal
Removal

This technique involves the careful dissection of the capsule overlying the MIRAgel buckle and
removing the fragments.

Methodology:

Anesthesia: General or retrobulbar anesthesia is administered.

o Exposure: A conjunctival peritomy is made to expose the scleral buckle. The location of the
incision can be guided by the area of maximal buckle prominence.

o Capsule Incision: The fibrous capsule overlying the buckle is carefully incised.

» Piecemeal Removal: The friable MIRAgel fragments are meticulously removed using non-
toothed forceps and blunt dissection. Care must be taken to avoid excessive traction on the
sclera, which may be thinned.

« Irrigation and Exploration: The surgical bed is thoroughly irrigated with a balanced salt
solution to flush out smaller fragments. The fornices should be explored to ensure no
residual material is left behind.

o Closure: The conjunctiva is closed with absorbable sutures.

Protocol for Expression Technique to Minimize
Fragmentation

This technique aims to remove the buckle in a more intact fashion by applying pressure to
express it from one quadrant to the next.[14]

Methodology:
¢ Anesthesia and Exposure: As described in Protocol 3.1.

e Quadrant Incisions: Incisions are made in the conjunctiva and capsule overlying the
encircling buckle in each of the four quadrants between the rectus muscles.[14]
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Buckle Expression: A cotton-tipped applicator is used to apply firm pressure on the buckle in
one quadrant, expressing a portion of it through the incision in the adjacent quadrant.[14]

Sequential Removal: This process is repeated for each quadrant, allowing for the removal of
the buckle in larger, more continuous pieces.[14]

Final Removal and Closure: Any remaining fragments are removed, and the conjunctiva is
closed.

Protocol for Direct Aspiration Technique

This approach utilizes suction to remove the gelatinous, degraded MIRAgel material.[15][16]

Methodology:

Anesthesia and Exposure: As described in Protocol 3.1.
Capsule Incision: An incision is made in the capsule to expose the hydrated MIRAgel.

Aspiration: A suction instrument, such as a Yankauer suction catheter or a specialized metal
microcannula, is introduced into the capsular space.[15][16] The suction is activated to
aspirate the friable buckle material. The diameter of the suction tip can be adjusted as
needed.[16]

Complete Removal: The suction tip is moved along the path of the buckle to ensure
complete removal.

Irrigation and Closure: The surgical site is irrigated, and the conjunctiva is closed.

Protocol for Pars Plana Ultrasonic Fragmentation for
Intruded Buckles

In rare cases where the MIRAgel buckle has eroded through the sclera and into the vitreous

cavity, a pars plana approach is necessary.[17][18]

Methodology:

Anesthesia: General anesthesia is typically required.
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o External Buckle Management: The external portion of the buckle is first addressed by cutting
and releasing any encircling band.[17]

o Pars Plana Vitrectomy: A standard three-port pars plana vitrectomy is performed.

» Ultrasonic Fragmentation: A fragmatome or other ultrasonic fragmentation device is used to
break up and aspirate the intraocular MIRAgel fragments.[17][18] This is done under direct
visualization to avoid damage to the retina.[17]

» Retinal Examination and Closure: A thorough peripheral retinal examination is performed to
rule out any retinal breaks. The sclerotomies and conjunctiva are then closed.

Data Presentation

Conventional Expression Direct Pars Plana
Parameter . . . L .
Dissection Technique Aspiration Fragmentation
o Exposed/sympto . Friable, Intraocularly
Indications ) Encircling buckle ) )
matic buckle gelatinous buckle intruded buckle
) o o Addresses
Direct Minimizes Efficient for soft )
Key Advantage ] o ] ) intraocular
visualization fragmentation material
component
o Requires Technically
Key High risk of o May not remove ]
) ) encircling ] complex, higher
Disadvantage fragmentation firm fragments ]
element risk
Scleral )
) Retinal
perforation,
Reported ) Scleral Incomplete detachment,
o residual ] )
Complications perforation removal vitreous

fragments, retinal
hemorrhage
redetachment

Table 1: Comparison of Surgical Techniques for MIRAgel Buckle Removal.
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Complication

Reported Incidence

Management

Intraoperative Scleral

Cryopexy or laser retinopexy to

. ~11% . . .
Perforation the site, possible vitrectomy
Postoperative Retinal 119 Further retinal surgery

-~ 0
Redetachment (vitrectomy, scleral buckle)
Observation if asymptomatic,
Residual MIRAgel Fragments Variable surgical removal if
symptomatic
May require amniotic
Conjunctival Insufficiency Infrequent membrane or mucous

membrane grafting

Table 2: Complications Associated with MIRAgel Buckle Removal and Their Management.

(Data synthesized from multiple sources[1][3][9])
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Caption: Surgical decision workflow for MIRAgel buckle removal.
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Caption: Pathophysiology of MIRAgel buckle complications leading to removal.

Postoperative Management

Postoperative care is focused on controlling inflammation, preventing infection, and monitoring
for complications.

o Medications: A typical regimen includes topical antibiotic and steroid drops for several
weeks.

o Follow-up: Patients should be monitored closely in the postoperative period. The first follow-
up is usually on day 1, followed by visits at 1 week, 1 month, and then as needed.

o Retinal Examination: A dilated fundus examination is essential at each follow-up visit to
monitor for the development of retinal tears or detachment, which can occur in a significant
minority of patients.[1][3]
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e Management of Scleral Thinning: If significant scleral thinning is noted intraoperatively, the
patient should be counseled about the potential for future complications, although scleral
reinforcement is not typically required.

Conclusion

The removal of MIRAgel scleral buckles is a necessary procedure for a growing number of
patients experiencing late complications. While surgically challenging due to the degraded
nature of the implant, several effective techniques have been developed. A thorough
preoperative evaluation and careful selection of the surgical approach can lead to successful
outcomes. Postoperative monitoring, particularly for retinal redetachment, is a critical
component of patient care.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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